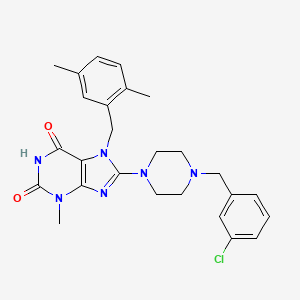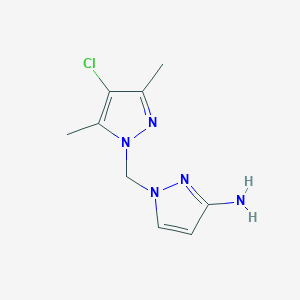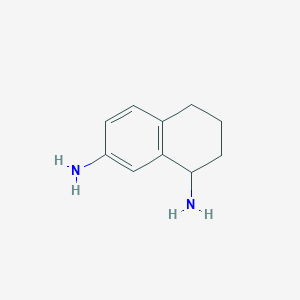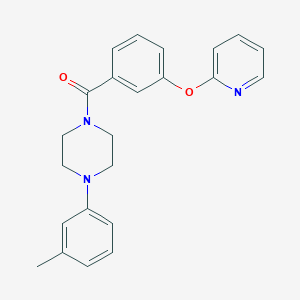
8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H29ClN6O2 and its molecular weight is 493.01. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Psychotropic Potential
Research into derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds structurally related to 8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, has shown significant potential in the development of psychotropic medications. Specifically, studies have identified these compounds as potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These receptors are key targets in the treatment of various psychiatric disorders due to their involvement in mood regulation. Notably, one derivative demonstrated antidepressant-like effects and anxiolytic-like activities in animal models, highlighting the therapeutic potential of these compounds in treating depression and anxiety disorders (Chłoń-Rzepa et al., 2013).
Antihistaminic Activity
The purine-2,6-dione derivatives have also been investigated for their antihistaminic properties. Research into similar structures has identified compounds with effective inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, suggesting potential applications in treating allergic reactions (Pascal et al., 1985).
Anti-Mycobacterial Activity
In the quest for new treatments against Mycobacterium tuberculosis, novel purine linked piperazine derivatives have been synthesized and shown to possess promising anti-mycobacterial activity. These compounds target MurB, disrupting the biosynthesis of peptidoglycan, which is crucial for the bacteria's survival. This research opens the door to the development of new therapeutic agents against tuberculosis (Konduri et al., 2020).
Anti-Asthmatic Properties
Further studies into derivatives of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione have explored their potential as antiasthmatic agents. These compounds have been synthesized and evaluated for vasodilator activity, indicating a promising direction for the development of new treatments for asthma (Bhatia et al., 2016).
Luminescent Properties and Electron Transfer
Piperazine substituted naphthalimide compounds, structurally related to the subject molecule, exhibit notable luminescent properties and photo-induced electron transfer capabilities. These findings suggest potential applications in the development of fluorescent probes and materials for electronic devices (Gan et al., 2003).
Eigenschaften
IUPAC Name |
8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-7-[(2,5-dimethylphenyl)methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN6O2/c1-17-7-8-18(2)20(13-17)16-33-22-23(30(3)26(35)29-24(22)34)28-25(33)32-11-9-31(10-12-32)15-19-5-4-6-21(27)14-19/h4-8,13-14H,9-12,15-16H2,1-3H3,(H,29,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIIJAHQBGRRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(N=C2N4CCN(CC4)CC5=CC(=CC=C5)Cl)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B2662045.png)

![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B2662047.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2662050.png)


![(4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2662056.png)

![[(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2662058.png)
![5-[2-(4-Chlorophenyl)diazenyl]-4-(2-furyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B2662061.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride](/img/structure/B2662066.png)
![1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2662067.png)